Vinylferrocen
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Overview
Description
Vinylferrocen, also known as ethenylferrocene, is an organometallic compound with the formula (C₅H₅)Fe(C₅H₄CH=CH₂). It is a derivative of ferrocene, featuring a vinyl group attached to one of the cyclopentadienyl ligands. This compound is an orange, air-stable oily solid that is soluble in nonpolar organic solvents . This compound is the ferrocene analogue of styrene and serves as a precursor to some polyferrocenes .
Preparation Methods
Vinylferrocen can be synthesized through the dehydration of α-hydroxylethylferrocene, which is obtained from acetylferrocene . The synthetic route involves the following steps:
Acetylation: Ferrocene undergoes acetylation to form acetylferrocene.
Reduction: Acetylferrocene is reduced to α-hydroxylethylferrocene.
Dehydration: α-Hydroxylethylferrocene is dehydrated to yield this compound.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable pathway for its preparation.
Chemical Reactions Analysis
Vinylferrocen undergoes various chemical reactions, including:
Diels–Alder Reaction: In its ferrocenium state, this compound acts as a dienophile, participating in Diels–Alder reactions to form cyclohexene derivatives.
Thiol Addition: The ferrocenium state of this compound also facilitates thiol addition reactions, forming thioether derivatives.
Common reagents and conditions for these reactions include chemical oxidants for oxidation and dienes or thiols for Diels–Alder and thiol addition reactions, respectively. The major products formed from these reactions are cyclohexene and thioether derivatives.
Scientific Research Applications
Vinylferrocen has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of vinylferrocen involves its ability to undergo reversible oxidation and reduction. The ferrocene unit can be oxidized to ferrocenium, which is more electron-deficient and reactive. This redox behavior allows this compound to participate in various chemical reactions, such as Diels–Alder and thiol addition reactions . The molecular targets and pathways involved include the electron-rich alkene moiety and the electron-deficient ferrocenium state.
Comparison with Similar Compounds
Vinylferrocen can be compared with other ferrocene derivatives, such as:
Ferrocenemethanol: Contains a hydroxymethyl group instead of a vinyl group.
1,1′-Ferrocenedimethanol: Features two hydroxymethyl groups attached to the cyclopentadienyl ligands.
1,1′-Dimethylferrocene: Contains two methyl groups attached to the cyclopentadienyl ligands.
This compound is unique due to its vinyl group, which imparts distinct reactivity and redox properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12Fe |
---|---|
Molecular Weight |
212.07 g/mol |
InChI |
InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H; |
InChI Key |
LCPVTGDQYVLJHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C[CH]C=C1.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
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